molecular formula C14H12N2O2 B096732 2-Phenanthrenamine, 9,10-dihydro-7-nitro- CAS No. 18264-82-9

2-Phenanthrenamine, 9,10-dihydro-7-nitro-

Cat. No. B096732
CAS RN: 18264-82-9
M. Wt: 240.26 g/mol
InChI Key: LDMUNEXHBFAIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenanthrenamine, 9,10-dihydro-7-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of phenanthrene and has been synthesized using various methods. This compound has shown potential in various areas of research due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 2-Phenanthrenamine, 9,10-dihydro-7-nitro- involves the inhibition of nitric oxide synthase (NOS). This inhibition leads to a decrease in the production of nitric oxide, which is a potent neurotransmitter. The reduction in nitric oxide levels has been shown to have various effects on the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Phenanthrenamine, 9,10-dihydro-7-nitro- have been studied extensively. It has been shown to have neuroprotective effects in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 2-Phenanthrenamine, 9,10-dihydro-7-nitro- in lab experiments is its ability to inhibit NOS selectively. This specificity allows for the study of the effects of nitric oxide on the nervous system without affecting other pathways. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for the use of 2-Phenanthrenamine, 9,10-dihydro-7-nitro- in scientific research. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for potential clinical applications.
In conclusion, 2-Phenanthrenamine, 9,10-dihydro-7-nitro- is a chemical compound with unique properties that have made it a valuable tool in scientific research. Its ability to selectively inhibit NOS has allowed for the study of the effects of nitric oxide on the nervous system. Further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Phenanthrenamine, 9,10-dihydro-7-nitro- can be achieved using several methods. One of the commonly used methods involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with nitric acid and sulfuric acid. This method yields the desired compound in good yield and purity.

Scientific Research Applications

2-Phenanthrenamine, 9,10-dihydro-7-nitro- has been used in various scientific research studies. One of the significant applications of this compound is in the field of neuroscience. It has been used to study the effects of nitric oxide on the nervous system and its role in neurodegenerative diseases.

properties

CAS RN

18264-82-9

Product Name

2-Phenanthrenamine, 9,10-dihydro-7-nitro-

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-nitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H12N2O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16(17)18)4-6-14(10)13/h3-8H,1-2,15H2

InChI Key

LDMUNEXHBFAIDA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N

synonyms

9,10-Dihydro-7-nitro-2-phenanthrenamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.